![molecular formula C13H15N3O3S2 B2364046 N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105217-88-6](/img/structure/B2364046.png)
N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
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Overview
Description
“N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide” is a compound that has been studied for its potential biological activities . It has been synthesized as part of a series of benzimidazole derivatives, where a 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The compound was synthesized as part of a series of benzimidazole derivatives . The synthesis involved the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated in vitro as COX-1/COX-2 inhibitors .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can act as free radical scavengers, protecting cells from oxidative stress that can lead to chronic diseases such as cancer and heart disease .
Analgesic and Anti-inflammatory Activity
The compound has shown significant analgesic and anti-inflammatory activities in preclinical studies. This suggests its potential use in the development of new pain relief medications, particularly for chronic inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazole compounds, including our subject compound, have been evaluated for their efficacy against various microbial and fungal strains. This application is crucial in the fight against antibiotic-resistant bacteria and the development of new antifungal agents .
Antiviral Activity
Research indicates that thiazole derivatives can inhibit the replication of certain viruses, making them candidates for antiviral drug development. This is particularly relevant in the context of emerging viral diseases .
Neuroprotective Effects
There is evidence to suggest that thiazole derivatives can have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been found to possess antitumor and cytotoxic activities. They have been tested against various human tumor cell lines, indicating their potential as chemotherapeutic agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of biological activities.
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
N-methyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-14-12(17)7-10-8-20-13(16-10)15-9-3-5-11(6-4-9)21(2,18)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQNCUYQOCUMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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